3-[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid 3-[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 488121-80-8
VCID: VC0352910
InChI: InChI=1S/C18H13NO4S/c20-16-15(10-12-5-2-1-3-6-12)24-18(23)19(16)11-13-7-4-8-14(9-13)17(21)22/h1-10H,11H2,(H,21,22)/b15-10+
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
Molecular Formula: C18H13NO4S
Molecular Weight: 339.4g/mol

3-[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid

CAS No.: 488121-80-8

Main Products

VCID: VC0352910

Molecular Formula: C18H13NO4S

Molecular Weight: 339.4g/mol

3-[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid - 488121-80-8

CAS No. 488121-80-8
Product Name 3-[(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid
Molecular Formula C18H13NO4S
Molecular Weight 339.4g/mol
IUPAC Name 3-[[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Standard InChI InChI=1S/C18H13NO4S/c20-16-15(10-12-5-2-1-3-6-12)24-18(23)19(16)11-13-7-4-8-14(9-13)17(21)22/h1-10H,11H2,(H,21,22)/b15-10+
Standard InChIKey HGTILGNTGVXCHG-XNTDXEJSSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
PubChem Compound 1945014
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator